N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 533866-85-2
VCID: VC4925724
InChI: InChI=1S/C21H23N3O3S2/c25-20(23-9-11-27-12-10-23)15-29-19-14-24(17-5-2-1-4-16(17)19)8-7-22-21(26)18-6-3-13-28-18/h1-6,13-14H,7-12,15H2,(H,22,26)
SMILES: C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Molecular Formula: C21H23N3O3S2
Molecular Weight: 429.55

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

CAS No.: 533866-85-2

Cat. No.: VC4925724

Molecular Formula: C21H23N3O3S2

Molecular Weight: 429.55

* For research use only. Not for human or veterinary use.

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide - 533866-85-2

Specification

CAS No. 533866-85-2
Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
IUPAC Name N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H23N3O3S2/c25-20(23-9-11-27-12-10-23)15-29-19-14-24(17-5-2-1-4-16(17)19)8-7-22-21(26)18-6-3-13-28-18/h1-6,13-14H,7-12,15H2,(H,22,26)
Standard InChI Key LXDDJGOKNQRIAY-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C19H23N3O3S2

  • Molecular Weight: Approximately 405.54 g/mol

Structural Features

The compound contains:

  • A thiophene ring attached to a carboxamide group.

  • An indole moiety, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • A morpholine group, a six-membered heterocyclic amine containing both oxygen and nitrogen.

  • A sulfanyl group, linking the indole and morpholine functionalities.

IUPAC Name

The systematic name for this compound is:
N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

Synthesis Pathways

The synthesis of this compound likely involves:

  • Functionalization of the indole ring to introduce the sulfanyl group.

  • Coupling of the morpholine derivative via a thiol or thioether linkage.

  • Attachment of the thiophene carboxamide moiety through amide bond formation.

These steps are commonly achieved using standard organic synthesis techniques such as:

  • Nucleophilic substitution.

  • Amide coupling reactions using reagents like carbodiimides (e.g., DCC or EDC).

  • Protection and deprotection strategies for sensitive functional groups.

Biological Activity

Compounds containing indole, thiophene, and morpholine groups are widely studied for their pharmacological properties:

  • Indole derivatives: Known for anticancer, antimicrobial, and anti-inflammatory activities.

  • Thiophene-based compounds: Often exhibit antifungal, antibacterial, and anticancer properties.

  • Morpholine derivatives: Frequently used in drug design for their solubility-enhancing properties and ability to interact with biological targets.

Spectroscopic Analysis

To confirm its structure, the following methods are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): For detailed structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and sulfides.

Computational Studies

In silico studies such as molecular docking or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can provide insights into its potential as a therapeutic agent.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC19H23N3O3S2
Molecular Weight~405.54 g/mol
Functional GroupsIndole, Morpholine, Thiophene, Amide
Predicted Biological ActivityAnticancer, Antimicrobial
Analytical TechniquesNMR, MS, IR

Research Implications

This compound represents a promising scaffold for drug design due to its structural complexity and the pharmacological relevance of its functional groups. Further research could focus on:

  • Evaluating its biological activity against specific disease models (e.g., cancer cell lines).

  • Optimizing its pharmacokinetics through structural modifications.

  • Exploring its interactions with known biological targets using molecular docking studies.

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